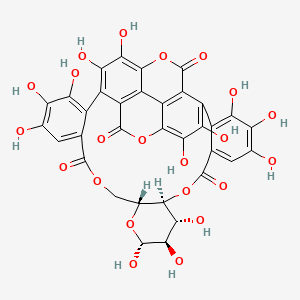
Acotiamide
Vue d'ensemble
Description
Acotiamide is a pharmaceutical compound used in the treatment of functional dyspepsia (FD) . FD is a clinical syndrome characterized by epigastric pain or burning, postprandial fullness, or early satiation. Importantly, FD occurs without any structural abnormalities in the gastroduodenal region of the gastrointestinal tract .
Applications De Recherche Scientifique
Treatment of Functional Dyspepsia
Acotiamide is primarily used in the treatment of functional dyspepsia (FD) , a chronic condition characterized by symptoms like postprandial fullness, upper abdominal bloating, and epigastric pain. It works as a prokinetic drug that enhances upper gastrointestinal motility, alleviating symptoms caused by hypomotility and delayed gastric emptying .
Gastroprokinetic Activity
The compound exhibits gastroprokinetic activity by enhancing acetylcholine release. It acts as an antagonist on the M1 and M2 muscarinic receptors in the enteric nervous system and inhibits acetylcholinesterase activity. This mechanism is crucial for its effectiveness in treating FD .
Pharmacokinetic Research
Acotiamide has been the subject of pharmacokinetic research to understand its absorption, distribution, metabolism, and excretion. A study involving rats showed that the oral absolute bioavailability of Acotiamide is approximately 38.4% , with an elimination half-life of about 9.11 hours after oral administration .
Esophagogastric Junction Outflow Obstruction
Recent studies suggest that Acotiamide may be effective in treating esophagogastric junction outflow obstruction (EGJOO). It improves the impaired accommodation of the lower esophageal sphincter, which is believed to underlie the pathogenesis of EGJOO .
Mécanisme D'action
Target of Action
Acotiamide primarily targets the muscarinic receptors in the stomach . These receptors play a crucial role in the regulation of gastrointestinal motility .
Mode of Action
Acotiamide acts as an acetylcholinesterase inhibitor . It enhances the release of acetylcholine , a neurotransmitter that stimulates the muscles of the gastrointestinal tract . By inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine, Acotiamide increases the availability of acetylcholine . This leads to an increase in gastric motility .
Biochemical Pathways
The enhanced release of acetylcholine due to the action of Acotiamide leads to increased stimulation of the muscles in the gastrointestinal tract . This results in improved gastric motility, promoting the movement of food from the stomach into the intestine .
Pharmacokinetics
It has been reported that acotiamide exhibits linear pharmacokinetics in humans following oral dosing . The increases in concentration and area under the curve (AUC) appear to be dose-proportional in the dose range of 50 to 800 mg of Acotiamide .
Result of Action
The primary result of Acotiamide’s action is the alleviation of symptoms associated with functional dyspepsia, such as postprandial fullness, upper abdominal bloating, and early satiation . This is achieved through the enhancement of gastrointestinal motility, which accelerates the emptying of the stomach .
Propriétés
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O5S/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHZNAUBXFZMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870163 | |
| Record name | Acotiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185106-16-5 | |
| Record name | Acotiamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185106-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acotiamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185106165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acotiamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acotiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACOTIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42OWK5383 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(13S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1238601.png)




![(2S)-3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238612.png)